molecular formula C17H17N3O3S B3011786 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide CAS No. 946222-85-1

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B3011786
CAS No.: 946222-85-1
M. Wt: 343.4
InChI Key: QZRGYBCKCZNIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide (RN: 313705-12-3) is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a 5-oxo group, 3,7-dimethyl substituents, and a 4-methoxyphenylacetamide side chain .

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-9-24-17-18-11(2)15(16(22)20(10)17)19-14(21)8-12-4-6-13(23-3)7-5-12/h4-7,9H,8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRGYBCKCZNIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Thiazolopyrimidine Core

      Starting Materials: 2-aminothiazole and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide, followed by cyclization under acidic conditions to form the thiazolopyrimidine core.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.

      Products: Oxidation of the thiazolopyrimidine core can lead to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in an inert atmosphere to prevent oxidation.

      Products: Reduction can lead to the formation of alcohols or amines depending on the functional groups present.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar aprotic solvents like DMSO or DMF.

      Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, its pharmacokinetics, and its potential therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its synthesis and modification can lead to the creation of polymers or other materials with desirable features for various applications.

Mechanism of Action

The mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazolo[3,2-a]pyrimidine derivatives vary widely in substituents, which critically impact their physicochemical and biological properties. Key analogues include:

Compound Name Substituents Key Features Reference
Target Compound 3,7-dimethyl; 4-methoxyphenylacetamide Electron-donating methoxy group enhances solubility; methyl groups stabilize core conformation
Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-(phenylureido)thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4-dimethoxyphenyl; phenylureido Bulkier aryl groups reduce solubility but improve enzyme inhibition via π-π stacking
5-(4-Methylphenyl)-7-methyl-3-(4-nitrophenyl)thiazolo[3,2-a]pyrimidine-6-carboxylate 4-methylphenyl; 4-nitrophenyl Nitro group (electron-withdrawing) increases reactivity but decreases metabolic stability
Ethyl 2-(2,4,6-trimethoxybenzylidene)-7-methyl-3-oxo-5-phenylthiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-trimethoxybenzylidene; phenyl Extended conjugation improves crystallinity; trimethoxy groups enhance hydrogen bonding

Key Observations :

  • Electron-Donating Groups (e.g., methoxy) : Improve solubility and intermolecular interactions (e.g., hydrogen bonding) .
  • Electron-Withdrawing Groups (e.g., nitro) : Enhance electrophilicity but may reduce bioavailability due to increased metabolic degradation .
  • Bulkier Substituents (e.g., benzylidene) : Influence crystal packing and stability, as seen in X-ray studies .
Physicochemical Properties

Crystallographic data (e.g., ) reveal:

  • Conformation : The thiazolopyrimidine core adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity .
  • Intermolecular Interactions : C–H···O hydrogen bonds dominate crystal packing, enhancing thermal stability .
  • Solubility : Methoxy and carboxylate groups improve aqueous solubility compared to nitro or aryl derivatives .

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine moiety linked to a methoxyphenyl acetamide group. The molecular formula is C16H18N4O2SC_{16}H_{18}N_4O_2S, and its structural representation is crucial for understanding its biological interactions.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with various molecular targets such as enzymes and receptors due to its heterocyclic core. This interaction may modulate key biological pathways, leading to observed pharmacological activities.

Antimicrobial Activity

Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The structure-activity relationship suggests that modifications at the phenyl ring can enhance antimicrobial potency.

Antitumor Activity

Research has demonstrated that thiazolopyrimidine derivatives possess antitumor properties. A study focusing on similar compounds revealed that they inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The presence of electron-withdrawing groups on the aromatic ring was associated with increased cytotoxicity against cancer cell lines.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. For example, it may act as an inhibitor of xanthine oxidase (XO), which is relevant in gout treatment. Preliminary in vitro studies have shown promising results in inhibiting XO activity, suggesting a potential therapeutic application in managing hyperuricemia.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the thiazolo[3,2-a]pyrimidine core and the methoxyphenyl group can significantly influence its pharmacological properties.

Modification TypeEffect on Activity
Electron-withdrawing groups on phenyl ringIncreased antimicrobial and antitumor activity
Alkyl substitutions on thiazole ringEnhanced enzyme inhibition properties

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazolopyrimidine derivatives for their antimicrobial activity against various pathogens. Results showed that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria.
  • Antitumor Effects : In vitro assays conducted on cancer cell lines demonstrated that derivatives of this compound inhibited cell growth with IC50 values indicating significant cytotoxicity. The mechanism was linked to the induction of apoptosis through upregulation of pro-apoptotic proteins.
  • Enzyme Inhibition Studies : Research focusing on xanthine oxidase inhibitors highlighted that derivatives similar to this compound showed competitive inhibition with IC50 values indicating potent activity against XO.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.